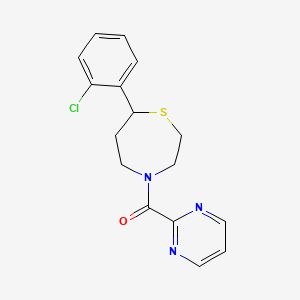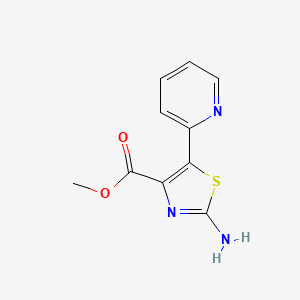
Methyl 2-amino-5-(pyridin-2-yl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-5-(pyridin-2-yl)thiazole-4-carboxylate” is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . These compounds are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with 2- (1- (4- (1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The yield was reported to be 60%, with a melting point of 200–202 °C .Molecular Structure Analysis
The molecular structure of this compound was characterized by FTIR and NMR (1H and 13C) . The IR spectrum showed peaks at 1688 cm-1 (C=O ester), 2953 cm-1 (C–H), 1517 cm-1 (C=C), 1612 cm-1 (C=N), and 3250 cm-1 (OH) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reduction and nucleophilic substitution reactions . The final structure of the compound was determined by 1H NMR spectrum .Physical And Chemical Properties Analysis
The compound has a melting point of 200–202 °C . Its 1H NMR (DMSO, δ ppm) and 13C NMR (CDCl3, d ppm) were also reported .Aplicaciones Científicas De Investigación
Organic Synthesis and Heterocyclic Chemistry
Methyl 2-amino-5-(pyridin-2-yl)thiazole-4-carboxylate serves as a key intermediate in the synthesis of complex heterocyclic compounds. For instance, it has been used in the synthesis of pyrido[1,2-a]pyrimidin-3-yl)thiazole derivatives through transformations of dimethyl acetone-1,3-dicarboxylate, highlighting its utility in building diverse heterocyclic architectures (Žugelj et al., 2009). Similarly, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate has been transformed into various 5-substituted 2-aminothiazolo[5,4-c]pyridine derivatives, demonstrating the versatility of thiazole derivatives in organic synthesis (Albreht et al., 2009).
Drug Discovery and Medicinal Chemistry
Derivatives of this compound have been explored for their potential biological activities. For example, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated as dual-action hypoglycemic agents, activating glucokinase and PPARγ, which are important targets for the treatment of diabetes (Song et al., 2011). This underscores the potential of thiazole derivatives in the development of new therapeutic agents.
Molecular Design and Synthesis of Heterocycles
Thiazole and its derivatives are pivotal in the design and synthesis of heterocyclic compounds with potential pharmacological activities. A study by Galenko et al. (2015) showcased the synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction, incorporating pyridinium ylides, which illustrates the strategic use of thiazole derivatives in crafting molecules with complex structures and potential bioactivity (Galenko et al., 2015).
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of thiazole derivatives have been a subject of interest. For instance, thiazole-aminopiperidine hybrid analogues were designed and synthesized, showing promising activity against Mycobacterium tuberculosis, indicating the potential of these compounds in treating tuberculosis (Jeankumar et al., 2013).
Mecanismo De Acción
While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, 2-aminothiazoles in general have been found to have diverse biological activities, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-amino-5-pyridin-2-yl-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-15-9(14)7-8(16-10(11)13-7)6-4-2-3-5-12-6/h2-5H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXZZWAFJIVQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

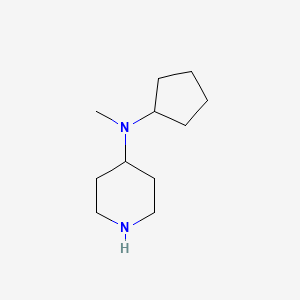
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol](/img/structure/B2440448.png)
![2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2440449.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2440450.png)
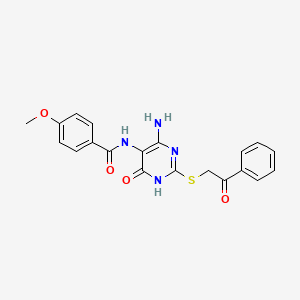


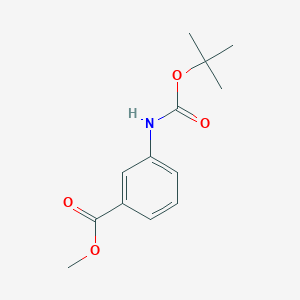
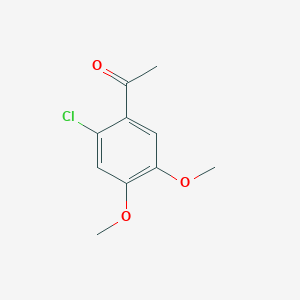
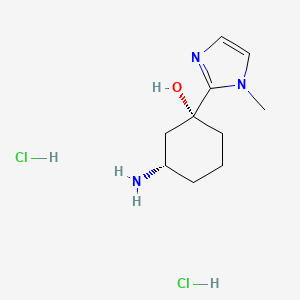

![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)
